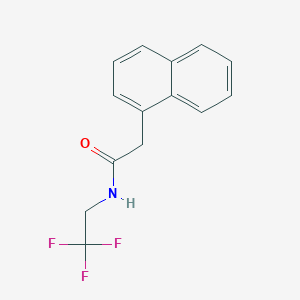

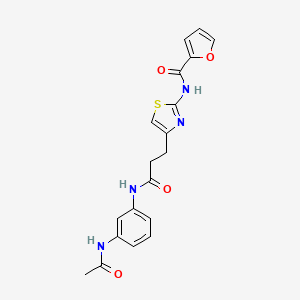

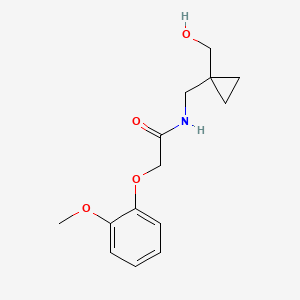

![molecular formula C23H14N2O7 B2359364 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide CAS No. 879460-78-3](/img/structure/B2359364.png)

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several interesting functional groups, including a benzodioxole, a chromenone, and a nitrobenzamide. Benzodioxoles are aromatic organic compounds containing a 1,3-benzodioxole moiety . Chromenones are a type of organic compound with a three-ring structure that includes a benzene ring fused to a chromenone . Nitrobenzamides are a class of organic compounds containing a benzamide moiety with a nitro group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group in nitrobenzamide is often reactive, and the benzodioxole moiety might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, including melting point, solubility in various solvents, and crystalline structure, would be crucial for its practical application . These properties are determined through a combination of experimental techniques .Applications De Recherche Scientifique

Anticancer Activity

The compound has been investigated for its anticancer properties. Researchers designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on existing literature reports. These compounds were evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . Notably, two specific derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.

Trypanocidal Evaluation

In addition to its anticancer potential, the compound has been explored for trypanocidal activity. Researchers synthesized novel 1,2,4-triazoles containing the benzodioxole moiety. These compounds were evaluated for their trypanocidal effects, demonstrating promising results .

Antioxidant Properties

An optimal synthetic method has been developed for the compound [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Mécanisme D'action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis. It is also involved in various diseases such as cancer, neurodegenerative disorders, and diabetes .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound may inhibit the activity of GSK-3β, thereby disrupting the normal cell cycle and leading to cell death .

Biochemical Pathways

The compound’s interaction with GSK-3β potentially affects multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, the compound may disrupt this pathway, leading to changes in cell growth and survival .

Result of Action

The compound’s interaction with GSK-3β and its subsequent effects on cellular pathways can lead to various molecular and cellular effects. As mentioned, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have potential anticancer effects.

Safety and Hazards

Orientations Futures

The future research directions for this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be interesting to explore its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Propriétés

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O7/c26-21-16-6-1-2-7-17(16)32-23(20(21)13-8-9-18-19(11-13)31-12-30-18)24-22(27)14-4-3-5-15(10-14)25(28)29/h1-11H,12H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZRJAUWUAOSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

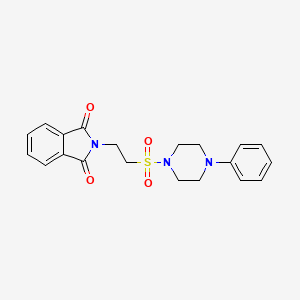

![N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2359285.png)

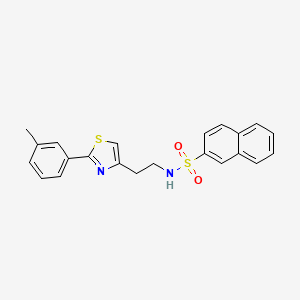

![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2359289.png)

![[(4-Sulfamoylphenyl)carbamoyl]formic acid](/img/structure/B2359294.png)

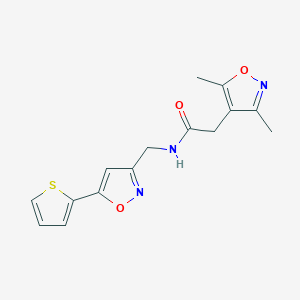

![(4-Methyl-3-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2359295.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359297.png)